The Mechanism of Action of BI-1808: A Technical Guide
The Mechanism of Action of BI-1808: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1][2][3] As a promising immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by selectively targeting and depleting key immunosuppressive cells. This document provides a comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its function and presents this information in a structured format for drug development professionals.
Core Mechanism of Action
BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the blockade of the TNF-α/TNFR2 signaling axis and the subsequent reprogramming of the tumor immune landscape.[4][5][6] TNFR2 is highly expressed on tumor-associated regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[4][7] The core mechanism of BI-1808 involves two primary actions:
-
Ligand Blockade: BI-1808 competitively binds to TNFR2, preventing its interaction with its natural ligand, tumor necrosis factor-alpha (TNF-α).[3][8] This blockade inhibits the pro-survival and proliferative signals that TNF-α provides to Tregs, thereby compromising their immunosuppressive function.[9]
-
FcγR-Dependent Depletion of Regulatory T cells (Tregs): The Fc portion of the BI-1808 IgG1 antibody engages with Fcγ receptors (FcγR) on effector immune cells, such as natural killer (NK) cells and macrophages, within the tumor microenvironment.[4][6] This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral Tregs.[4][10]
The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:
-
Expansion and Activation of CD8+ T cells: With the reduction of Treg-mediated suppression, cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[8][9] Evidence suggests that BI-1808 treatment leads to a significant expansion of the intratumoral CD8+ T cell population and an increased CD8+/Treg ratio.[2]
-
Modulation of Myeloid Cells: The mechanism of action also involves the modulation of other innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor immune response.[4][5][6]
Data Presentation
Preclinical Data Summary
The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.
| Parameter | Model/System | Key Findings | Reference(s) |
| Binding Affinity | Recombinant human and cynomolgus TNFR2 | Sub-nanomolar affinity | [9] |
| In Vivo Efficacy (Monotherapy) | Syngeneic mouse tumor models (using a murine surrogate antibody) | Potent anti-tumor activity; regression of large established tumors. | [4][7] |
| In Vivo Efficacy (Combination Therapy) | Syngeneic mouse tumor models with partial sensitivity to checkpoint blockade | Complete cures observed in all treated mice when combined with an anti-PD-1 antibody. | [3][8] |
| Toxicology | Cynomolgus Macaques | Well-tolerated at doses up to 200 mg/kg administered weekly for four weeks. | [4] |
| Pharmacokinetics (NHP) | Cynomolgus Macaques | Expected half-life of two weeks at receptor saturation. | [4] |
| Cytokine Release | In vitro human cell assays and humanized mouse models | No indications of harmful cytokine release. | [4] |
Clinical Data Summary (Phase 1/2a, NCT04752826)
The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors and T-cell lymphomas.
| Parameter | Patient Cohort | Key Findings | Reference(s) |
| Objective Response Rate (ORR) | Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable) | 46% | [11] |
| Disease Control Rate (DCR) | Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable) | 92% | [11] |
| Clinical Response (Monotherapy) | Gastrointestinal Stromal Tumor (GIST) (n=1) | Robust and ongoing partial response in a heavily pretreated patient. | [12] |
| Pharmacodynamics | Patients with advanced malignancies | Doses ≥ 675 mg Q3W resulted in complete receptor occupancy throughout the dosing interval. | [3][13] |
| Biomarkers | Patients with advanced malignancies | Significant reduction of regulatory T-cells and a substantial increase in soluble TNFR2 (sTNFR2) at doses ≥ 675 mg Q3W. | [3] |
| Safety | Patients with advanced malignancies | Favorable safety profile with no dose-limiting toxicities observed in the monotherapy arm. | [12] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical and clinical evaluation of BI-1808, based on publicly available information.
Preclinical Toxicology in Cynomolgus Macaques
-
Objective: To assess the safety and tolerability of BI-1808.
-
Model: Cynomolgus macaques.
-
Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200 mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eight-week recovery period.
-
Endpoints: Clinical signs, histopathological changes, and hematological parameters were monitored.
-
Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in neutrophil counts and decreases in T cells were noted.[4]
In Vivo Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a monotherapy and in combination with anti-PD-1.
-
Model: Immune-competent mice bearing syngeneic tumors. Specific models used include MC38 and CT26.
-
Methodology: A murine surrogate antibody with ligand-blocking and FcγR-engaging properties was administered to tumor-bearing mice. Tumor growth was monitored over time. For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.
-
Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).
-
Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint inhibition.[2][4][7]
Phase 1/2a Clinical Trial (NCT04752826)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in combination with pembrolizumab.
-
Study Design: An open-label, dose-escalation, and expansion study.
-
Phase 1a: Monotherapy dose escalation (25 mg to 1000 mg Q3W).
-
Phase 1b: Combination therapy (with pembrolizumab) dose escalation.
-
Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor types (e.g., ovarian cancer, NSCLC, T-cell lymphomas).
-
-
Patient Population: Patients with advanced malignancies who have progressed after standard therapy.
-
Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).
-
Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at 5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]
Visualizations
Signaling Pathway of BI-1808's Mechanism of Action
Caption: Mechanism of action of BI-1808 in the tumor microenvironment.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical development workflow for BI-1808.
Clinical Trial Workflow (NCT04752826)
Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bioinvent.com [bioinvent.com]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bioinvent.com [bioinvent.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antagonistic Antibody Targeting TNFR2 Inhibits Regulatory T Cell Function to Promote Anti-Tumor Activity [frontiersin.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | Company Announcement | Investegate [investegate.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
